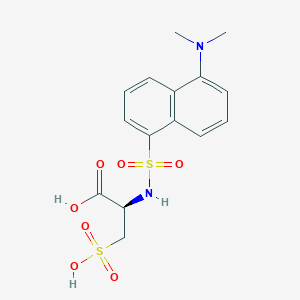![molecular formula C15H15NO B13819686 Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- CAS No. 482620-70-2](/img/structure/B13819686.png)
Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- is an organic compound with the molecular formula C15H15NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 4-[(1R)-1-aminoethyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- typically involves the reaction of an aromatic aldehyde with an amine. One common method is the condensation of 4-[(1R)-1-aminoethyl]benzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, [4-(dimethylamino)phenyl]phenyl-: Similar structure but with a dimethylamino group instead of an aminoethyl group.
Methanone, (4-aminophenyl)phenyl-: Contains an amino group directly attached to the phenyl ring.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminomethyl group and a prop-2-yn-1-yloxy group.
Uniqueness
Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
482620-70-2 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
[4-[(1R)-1-aminoethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H15NO/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,16H2,1H3/t11-/m1/s1 |
Clé InChI |
MOPFTKDKAKPIIB-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)
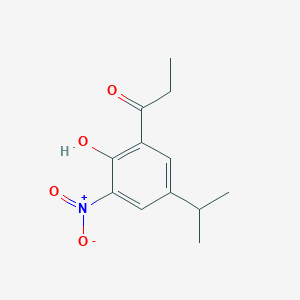
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
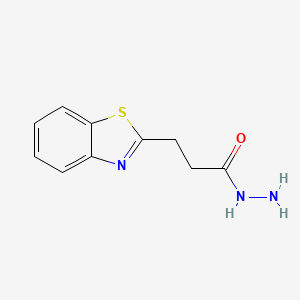
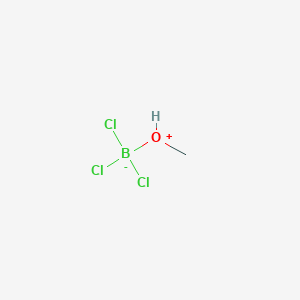
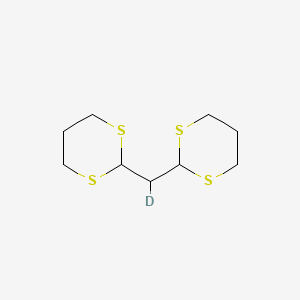


![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
